2-Amino-5-phenyl-3-(trifluoromethyl)pyridine
Overview
Description
2-Amino-5-phenyl-3-(trifluoromethyl)pyridine is an organic compound with the molecular formula C12H9F3N2. It belongs to the class of pyridine derivatives, which are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science. This compound is characterized by the presence of an amino group, a phenyl group, and a trifluoromethyl group attached to a pyridine ring.
Mechanism of Action
Target of Action
It is known that trifluoromethylpyridine derivatives have been used in the pharmaceutical industry, suggesting that they may interact with a variety of biological targets .
Mode of Action
The biological activities of trifluoromethylpyridine derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
Trifluoromethylpyridine derivatives have been used in the agrochemical and pharmaceutical industries, suggesting that they may influence a variety of biochemical pathways .
Result of Action
Trifluoromethylpyridine derivatives have been used in the agrochemical and pharmaceutical industries, suggesting that they may have a variety of biological effects .
Action Environment
The effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds have earned fluorine a unique place in the arsenal of the discovery chemist .
Preparation Methods
The synthesis of 2-Amino-5-phenyl-3-(trifluoromethyl)pyridine can be achieved through several methods:
Reaction of 5-trifluoromethylpyridine with ammonia: This method involves the reaction of 5-trifluoromethylpyridine with ammonia to produce the target compound.
Reaction of 2-Amino-5-(trifluoromethyl)pyridine hydrochloride with sodium carbonate: In this method, 2-Amino-5-(trifluoromethyl)pyridine hydrochloride is reacted with sodium carbonate to generate the free base, which is then reacted with ammonia to synthesize the target compound.
Chemical Reactions Analysis
2-Amino-5-phenyl-3-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The amino group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include halides, oxidizing agents, reducing agents, and transition metal catalysts. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
2-Amino-5-phenyl-3-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-Amino-5-phenyl-3-(trifluoromethyl)pyridine can be compared with other similar compounds, such as:
2-Amino-5-(trifluoromethyl)pyridine: This compound lacks the phenyl group present in this compound, which can influence its chemical properties and applications.
2-Chloro-5-(trifluoromethyl)pyridine: This compound contains a chloro group instead of an amino group, leading to different reactivity and applications.
5-(Trifluoromethyl)pyridine: This compound lacks both the amino and phenyl groups, making it less versatile in terms of chemical reactivity and applications.
The presence of the phenyl and trifluoromethyl groups in this compound makes it unique and valuable for various applications in scientific research and industry.
Properties
IUPAC Name |
5-phenyl-3-(trifluoromethyl)pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2/c13-12(14,15)10-6-9(7-17-11(10)16)8-4-2-1-3-5-8/h1-7H,(H2,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHRFASOKUBRKIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(N=C2)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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